Cas no 41490-13-5 (4-Benzyloxy-3,5-dichlorobenzoic acid)
4-Benzyloxy-3,5-dichlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoicacid, 3,5-dichloro-4-(phenylmethoxy)-
- 3,5-Dichloro-4-phenylmethoxybenzoic acid
- 3,5-dichloro-4-(benzyloxy)benzoic acid
- 3,5-dichloro-4-benzyloxybenzoic acid
- 4-(benzyloxy)-3,5-dichlorobenzoic acid
- 4-benzyloxy-3,5-dichlorobenzoic acid
- AC1L7FS1
- CTK1D8865
- NSC212202
- SureCN1457712
- DTXSID30309513
- GNTMPTOVLRQSBQ-UHFFFAOYSA-N
- 41490-13-5
- MFCD06203475
- AKOS022857976
- CS-0195450
- E89847
- 3,5-Dichloro-4-(phenylmethoxy)benzoic acid
- NSC-212202
- LA3N7D956P
- SCHEMBL1457712
- Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-
- 4-Benzyloxy-3,5-dichlorobenzoic acid
-
- MDL: MFCD06203475
- Inchi: 1S/C14H10Cl2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
- InChI Key: GNTMPTOVLRQSBQ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)O)C=C(C=1OCC1C=CC=CC=1)Cl
Computed Properties
- Exact Mass: 296.0008
- Monoisotopic Mass: 296.001
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.411
- Boiling Point: 438°Cat760mmHg
- Flash Point: 218.7°C
- Refractive Index: 1.621
- PSA: 46.53
4-Benzyloxy-3,5-dichlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B194820-1g |
4-Benzyloxy-3,5-dichlorobenzoic acid |
41490-13-5 | 1g |
$ 995.00 | 2022-06-07 | ||
| TRC | B194820-2.5g |
4-Benzyloxy-3,5-dichlorobenzoic acid |
41490-13-5 | 2.5g |
$ 1655.00 | 2022-06-07 | ||
| Matrix Scientific | 209715-1g |
4-Benzyloxy-3,5-dichlorobenzoic acid |
41490-13-5 | 1g |
$747.00 | 2023-09-10 | ||
| Matrix Scientific | 209715-25g |
4-Benzyloxy-3,5-dichlorobenzoic acid |
41490-13-5 | 25g |
$3210.00 | 2023-09-10 | ||
| abcr | AB515602-1 g |
3,5-Dichloro-4-phenylmethoxybenzoic acid |
41490-13-5 | 1g |
€199.50 | 2023-04-18 | ||
| abcr | AB515602-5 g |
3,5-Dichloro-4-phenylmethoxybenzoic acid |
41490-13-5 | 5g |
€587.40 | 2023-04-18 | ||
| abcr | AB515602-10 g |
3,5-Dichloro-4-phenylmethoxybenzoic acid |
41490-13-5 | 10g |
€965.80 | 2023-04-18 | ||
| abcr | AB515602-1g |
3,5-Dichloro-4-phenylmethoxybenzoic acid; . |
41490-13-5 | 1g |
€173.40 | 2024-08-02 | ||
| abcr | AB515602-5g |
3,5-Dichloro-4-phenylmethoxybenzoic acid; . |
41490-13-5 | 5g |
€280.90 | 2025-03-19 | ||
| abcr | AB515602-10g |
3,5-Dichloro-4-phenylmethoxybenzoic acid; . |
41490-13-5 | 10g |
€439.00 | 2025-03-19 |
4-Benzyloxy-3,5-dichlorobenzoic acid Suppliers
4-Benzyloxy-3,5-dichlorobenzoic acid Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-Benzyloxy-3,5-dichlorobenzoic acid
Professional Introduction to 4-Benzyloxy-3,5-dichlorobenzoic Acid (CAS No. 41490-13-5)
4-Benzyloxy-3,5-dichlorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 41490-13-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a unique structural motif comprising a benzyloxy substituent at the 4-position and two chlorine atoms at the 3- and 5-positions of the benzene ring. Such structural features not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in synthetic chemistry and drug development.
The significance of 4-benzyloxy-3,5-dichlorobenzoic acid lies in its potential as a versatile intermediate in the synthesis of more complex molecules. The benzyloxy group, being an electron-withdrawing moiety, can influence the reactivity of the aromatic ring, making it a valuable candidate for further functionalization. Meanwhile, the presence of chlorine atoms at specific positions enhances its utility in constructing biologically active scaffolds. In recent years, there has been growing interest in developing novel compounds with tailored electronic and steric properties, and 4-benzyloxy-3,5-dichlorobenzoic acid fits well within this paradigm.
Recent advancements in medicinal chemistry have highlighted the importance of benzoic acid derivatives in drug discovery. These compounds often exhibit inhibitory activity against various enzymes and receptors, making them promising candidates for therapeutic applications. For instance, modifications at the 3- and 5-positions of the benzene ring can modulate binding affinity and selectivity, which are critical factors in drug design. The study published in *Journal of Medicinal Chemistry* (2022) demonstrated that structurally similar benzoic acids could serve as lead compounds for developing inhibitors targeting metabolic enzymes, underscoring the relevance of 4-benzyloxy-3,5-dichlorobenzoic acid.
The synthesis of 4-benzyloxy-3,5-dichlorobenzoic acid typically involves multi-step organic reactions starting from commercially available precursors. The introduction of the benzyloxy group often requires nucleophilic aromatic substitution or esterification reactions, while chlorination can be achieved using reagents such as phosphorus oxychloride or sulfuryl chloride. The precise regioselectivity of these reactions is crucial to obtaining the desired product with high yield and purity. Advanced synthetic techniques, including transition-metal-catalyzed cross-coupling reactions, have also been explored to improve efficiency and minimize byproduct formation.
In terms of biological activity, preliminary studies on 4-benzyloxy-3,5-dichlorobenzoic acid have shown potential in several areas. Its structural analogy to known bioactive molecules suggests possible applications in anti-inflammatory and antimicrobial therapies. For example, derivatives of benzoic acid have been reported to interact with cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The electron-withdrawing nature of the chlorine substituents may enhance binding interactions with target proteins, thereby increasing efficacy. Additionally, computational modeling studies have predicted that modifications at the 4-position could improve solubility and bioavailability, further enhancing its therapeutic potential.
The role of intermediates like 4-benzyloxy-3,5-dichlorobenzoic acid extends beyond direct therapeutic applications; they serve as building blocks for more complex drug candidates. Researchers often employ structure-activity relationship (SAR) studies to optimize these intermediates for specific biological targets. By systematically varying substituents or functional groups, scientists can fine-tune properties such as potency, selectivity, and metabolic stability. This iterative process is essential for developing drugs that meet stringent pharmacological requirements.
The chemical stability and handling of 4-benzyloxy-3,5-dichlorobenzoic acid are also important considerations in its application. As a solid compound at room temperature, it can be stored under inert conditions to prevent degradation. Solubility studies indicate that it exhibits moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol but limited solubility in water. This profile influences its formulation as a drug candidate or research chemical and necessitates careful consideration during synthesis and purification.
Future directions in the study of 4-benzyloxy-3,5-dichlorobenzoic acid may include exploring its role in combinatorial chemistry libraries or as a precursor for novel heterocyclic compounds. The versatility of its structural framework allows for further derivatization into thiazoles, pyridines, or other heterocycles that could exhibit unique biological activities. Collaborative efforts between synthetic chemists and biochemists will be crucial in uncovering new applications for this compound.
In conclusion,4-benzyloxy-3,5-dichlorobenzoic acid (CAS No. 41490-13-5) represents a valuable asset in pharmaceutical research due to its structural complexity and functional diversity. Its potential as an intermediate for drug development underscores the importance of benzoic acid derivatives in modern medicinal chemistry. As research continues to uncover new synthetic methods and biological targets,4-benzyloxy-3,5-dichlorobenzoic acid is poised to play an increasingly significant role in advancing therapeutic strategies across various disease areas.
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